molecular formula C23H39NO6 B125977 N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine CAS No. 951209-67-9

N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine

Cat. No. B125977
M. Wt: 425.6 g/mol
InChI Key: QJOORAQHWWTUIP-HIGMCGMBSA-N
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Description

N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine (NDP-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine) is a novel bioactive compound with potential applications in the field of drug discovery and development. NDP-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine is a member of the family of prostaglandin analogs and is derived from the fatty acid arachidonic acid. This compound has been studied for its potential therapeutic effects in various diseases and conditions, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Synthesis Techniques

  • Efficient synthesis methods for related compounds involve one-pot reactions or multi-component processes. For example, a three-component, one-pot reaction for N-substituted 1,3-oxazinan-2-ones was developed, showcasing efficient synthesis techniques for similar complex organic compounds (Trifunović et al., 2010).

Catalytic Processes

  • Catalytic methods, such as palladium and norbornene-catalyzed ortho-arene amination, provide insight into the synthesis of complex amines, relevant to the studied compound (Dong & Dong, 2013).

Enantioselective Synthesis

  • Asymmetric synthesis methods are significant in producing enantiopure compounds. For instance, the asymmetric synthesis of 6-alkoxy-5,6-dihydro-1,3-oxazine highlights approaches that might be applicable to the synthesis of enantiopure forms of the compound (Gizecki et al., 2000).

Chemical Transformations

  • Studies on the reactivity of certain functional groups, like the transformations of 2-oxobutanedial derivatives, provide insights into potential chemical behaviors and transformations of similar complex amines (Leiren et al., 2013).

Bioactivity Research

  • Investigation into the bioactivity of similar compounds, such as N-hydroxy(tetrahydrofuran-2-yl)amines, can inform potential biological applications or interactions of the compound . These compounds have been found to exhibit various biological activities, including lipoxygenase inhibition and antioxidant properties (Vasilenko et al., 2017).

properties

IUPAC Name

(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-20,22,25-27,29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOORAQHWWTUIP-HIGMCGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 3
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 4
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 5
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 6
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine

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